5-(Benzyloxy)-3-bromo-2-fluoropyridine
Overview
Description
5-(Benzyloxy)-3-bromo-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-bromo-2-fluoropyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-bromo-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl alcohol.
Electrophilic Aromatic Substitution: The pyridine ring can undergo further substitution reactions at positions ortho or para to the existing substituents
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles like acyl chlorides. Reaction conditions often involve temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-(Benzyloxy)-3-amino-2-fluoropyridine, while oxidation of the benzyloxy group can produce 5-(Benzaldehyde)-3-bromo-2-fluoropyridine .
Scientific Research Applications
5-(Benzyloxy)-3-bromo-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromo-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the bromo and fluoro substituents can participate in halogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-3-chloro-2-fluoropyridine
- 5-(Benzyloxy)-3-iodo-2-fluoropyridine
- 5-(Methoxy)-3-bromo-2-fluoropyridine
Uniqueness
Compared to similar compounds, 5-(Benzyloxy)-3-bromo-2-fluoropyridine exhibits unique reactivity due to the presence of the bromo substituent, which is more reactive in nucleophilic substitution reactions compared to chloro or iodo analogs. Additionally, the benzyloxy group provides distinct electronic and steric effects that can influence the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHISURUYSXQYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266164 | |
Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-85-1 | |
Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256834-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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